4-Methoxybenzenediazonium tetrafluoroborate is an organic compound with the molecular formula and a molecular weight of 221.95 g/mol. It is classified as a diazonium salt, characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is notable for its high reactivity and is widely utilized in organic synthesis, particularly for the preparation of azo compounds and other organic derivatives .
4-Methoxybenzenediazonium tetrafluoroborate can be synthesized from 4-methoxyaniline through a diazotization reaction. This involves the reaction of 4-methoxyaniline with sodium nitrite in an acidic medium to form the diazonium salt, which is then treated with tetrafluoroboric acid to yield the final product .
The compound falls under several classifications:
The synthesis of 4-methoxybenzenediazonium tetrafluoroborate typically follows these steps:
The molecular structure of 4-methoxybenzenediazonium tetrafluoroborate features:
4-Methoxybenzenediazonium tetrafluoroborate participates in various chemical reactions, including:
These reactions are significant in synthetic organic chemistry, allowing for the construction of complex molecular architectures from simple precursors.
The primary mechanism through which 4-methoxybenzenediazonium tetrafluoroborate operates involves its interaction with synthetic DOPA-melanin and its precursors. The compound undergoes one-electron transfer processes that generate aryl radicals, which can then react with melanin precursors, facilitating various biochemical pathways.
This interaction has implications for studies on melanin-related cellular processes, particularly in understanding pigmentation and related biochemical pathways.
4-Methoxybenzenediazonium tetrafluoroborate has several scientific applications:
4-Methoxybenzenediazonium tetrafluoroborate possesses the molecular formula C₇H₇BF₄N₂O and a precise molecular weight of 221.95 g/mol [4] [9]. Its IUPAC name is consistently identified as 4-Methoxybenzenediazonium tetrafluoroborate, reflecting its core structural components: a benzenediazonium cation substituted with a methoxy group (–OCH₃) at the para position, paired with a tetrafluoroborate (BF₄⁻) counterion [1] [5]. Key structural identifiers include:
F[B-](F)(F)F.COc1ccc(cc1)[N+]#N [1] BYGWNWAFXUPZHI-UHFFFAOYSA-N [1] [5]The diazonium group (–N⁺≡N) is directly attached to the aromatic ring, making it highly electrophilic. The methoxy substituent, an electron-donating group, significantly influences electron density distribution across the ring. Table 1: Systematic Identifiers of 4-Methoxybenzenediazonium Tetrafluoroborate
| Identifier Type | Value |
|---|---|
| CAS RN | 459-64-3 |
| Molecular Formula | C₇H₇BF₄N₂O |
| Molecular Weight | 221.95 g/mol |
| IUPAC Name | 4-Methoxybenzenediazonium tetrafluoroborate |
| Common Synonyms | p-Anisyldiazonium tetrafluoroborate; 4-Methoxyphenyldiazonium tetrafluoroborate |
While crystallographic data (e.g., X-ray diffraction) is not explicitly detailed in the search results, spectroscopic properties are documented:
Solid-state characterization describes the compound as a white to light yellow crystalline powder, sensitive to light and heat [4] [9].
Thermal and solubility properties are critical for handling and application:
Table 2: Thermodynamic and Stability Properties
| Property | Value | Conditions/Notes |
|---|---|---|
| Melting Point | 142–144°C (lit.) | Sigma-Aldrich specification |
| Melting Point | 139°C (dec.) | TCI Chemicals specification |
| Solubility in Water | Decomposes | Hydrolysis occurs |
| Storage Temperature | –20°C or 0–10°C | Prevents thermal degradation |
| Light Sensitivity | Yes | Requires opaque storage |
The methoxy group (–OCH₃) is a strong π-donor (+M effect), increasing electron density at the ortho and para positions of the benzene ring. This mesomeric effect profoundly impacts the diazonium group’s reactivity:
Table 3: Synonyms of 4-Methoxybenzenediazonium Tetrafluoroborate
| Synonym | Source |
|---|---|
| p-Anisyldiazonium tetrafluoroborate | Sigma-Aldrich |
| 4-Methoxyphenyldiazonium tetrafluoroborate | Sigma-Aldrich |
| p-Methoxybenzenediazonium tetrafluoroborate | TCI Chemicals |
| 4-Methoxybenzenediazoniumfluoroborate | PubChem |
| 4-Methoxybenzene-1-diazonium; tetrafluoroboranuide | ChemSpider |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1